Cispentacin: A Technical Guide to Producing Microorganisms and Isolation Protocols
Cispentacin: A Technical Guide to Producing Microorganisms and Isolation Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of cispentacin, a potent antifungal agent. It details the microorganisms known to produce this nonproteinogenic amino acid, the biosynthetic pathways involved, and comprehensive protocols for its isolation and quantification. This document is intended to serve as a valuable resource for researchers and professionals involved in natural product discovery and drug development.
Cispentacin Producing Microorganisms
Cispentacin has been isolated from bacterial sources. The primary native producer identified is a strain of Bacillus cereus. Additionally, successful heterologous production has been achieved in Streptomyces albus, demonstrating the potential for genetic engineering to improve yields and facilitate production in well-characterized host systems.
| Microorganism | Strain | Production Type | Reference |
| Bacillus cereus | L450-B2 | Native Producer | [1][2][3] |
| Streptomyces albus | G153/pSEamcB–H | Heterologous Host | [4] |
Biosynthesis of Cispentacin
The biosynthesis of cispentacin proceeds via a type II polyketide synthase (PKS) pathway.[5][6][7] This is noteworthy as type II PKS systems typically produce aromatic compounds, making the formation of the five-membered nonaromatic ring of cispentacin a unique enzymatic process. The biosynthetic gene cluster, denoted as the amc cluster, contains the genes amcB through amcH, which are responsible for the entire pathway.
The key steps in the biosynthesis are as follows:[8]
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Initiation : 2-oxoglutarate is loaded onto the acyl carrier protein (ACP), AmcB, by the adenylate-forming acyltransferase, AmcH.
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Elongation and Cyclization : A heterodimer of type II PKS-like enzymes, AmcF–AmcG, catalyzes a single C2 elongation with malonyl-AmcB, followed by a cyclization reaction to form a five-membered ring intermediate.[5][6]
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Decarboxylation : The intermediate is then decarboxylated by the enzyme AmcE.
-
Reduction : A FAS enzyme, likely FabI, is recruited to reduce the intermediate in an NADH-dependent manner.
-
Amination and Release : The aminotransferase AmcC catalyzes the amination of the cyclopentane ring, utilizing L-ornithine or L-lysine as the amino donor. Finally, the AmcD-catalyzed hydrolysis releases cispentacin from the ACP.[8]
Experimental Protocols
Fermentation for Cispentacin Production
This protocol is adapted from the heterologous production of cispentacin in Streptomyces albus.[4]
3.1.1. Seed Culture Preparation
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Inoculate a mycelial stock of the cispentacin-producing strain (S. albus G153/pSEamcB–H) into 10 mL of TSB (Tryptic Soy Broth) medium.
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Incubate at 28 °C with shaking at 220 rpm for 2 days.
3.1.2. Production Culture
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Inoculate 2 mL of the seed culture into 100 mL of production medium.
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Production Medium Composition : 2% malt extract, 4% sucrose, 3% soy flour, and 0.6% NaCl.
-
-
Incubate the production culture at 28 °C with shaking at 220 rpm for 12 days.
Isolation and Purification of Cispentacin
The following is a general workflow for the isolation of cispentacin from the fermentation broth. Cispentacin is a water-soluble and amphoteric compound.[1][2]
Protocol Steps:
-
Cell Removal : Centrifuge the fermentation culture to separate the supernatant from the mycelia.
-
Methanol Extraction : Add an equal volume of methanol to the supernatant and centrifuge at 21,500 x g for 10 minutes to precipitate proteins and other macromolecules.[4]
-
Cation Exchange Chromatography : Apply the resulting supernatant directly to a cation-exchange column (e.g., SP Sepharose). Elute the bound cationic compounds, including cispentacin, using a salt gradient (e.g., 1 M NaCl).
-
Reverse-Phase Chromatography : Further purify the cispentacin-containing fractions using a low-pressure reverse-phase column. Elute with a suitable solvent gradient (e.g., propanol or acetonitrile in water).
-
Purity Analysis : Analyze the fractions for the presence and purity of cispentacin using techniques such as HPLC and mass spectrometry.
Detection and Quantification of Cispentacin
A derivatization method followed by liquid chromatography is used for the quantification of cispentacin.[4]
3.3.1. Sample Preparation and Derivatization
-
To the supernatant from the methanol extraction, add an equal volume of a DNFB (1-fluoro-2,4-dinitrobenzene) mixture (5% DNFB, 95% methanol, and 100 mM NaOH).
-
Incubate the mixture at 60 °C for 2 hours.
-
Lyophilize the reaction mixture.
-
Resuspend the residue in 400 µL of water.
-
Extract twice with 600 µL of ethyl acetate.
-
Evaporate the ethyl acetate extracts to dryness.
-
Dissolve the final sample in methanol and centrifuge at 21,500 x g for 10 minutes.
3.3.2. Chromatographic Analysis
-
Subject the supernatant to X-LC (eXtreme-performance Liquid Chromatography) analysis.
-
Quantify the cispentacin titer by measuring the maximum absorbance at 360 nm.
-
Use an internal standard, such as L-phenylalanine, added to the initial sample for accurate quantification.
-
Confirm the identity of the derivatized cispentacin by comparison with a derivatized standard (exact mass, 296.088 Da) and by MS/MS fragmentation analysis.[4]
Quantitative Data
The following table summarizes the reported production titers of cispentacin. It is important to note that fermentation conditions and analytical methods can significantly influence the reported yields.
| Producing Strain | Fermentation Conditions | Titer | Reference |
| S. albus G153/pSEamcB–H | 12 days, 28°C in Production Medium | Data not explicitly quantified in the provided search results, but successful production was confirmed. | [4] |
| Bacillus cereus L450-B2 | Not specified | Not specified | [1] |
Further optimization of fermentation parameters such as medium composition, pH, temperature, and aeration is likely to enhance the production yields of cispentacin.[9]
References
- 1. Cispentacin, a new antifungal antibiotic. I. Production, isolation, physico-chemical properties and structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. CISPENTACIN, A NEW ANTIFUNGAL ANTIBIOTIC [jstage.jst.go.jp]
- 4. Discovery of type II polyketide synthase-like enzymes for the biosynthesis of cispentacin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of type II polyketide synthase-like enzymes for the biosynthesis of cispentacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of type II polyketide synthase-like enzymes for the biosynthesis of cispentacin | Graduate School of Agricultural and Life Sciences, The University of Tokyo [a.u-tokyo.ac.jp]
- 8. researchgate.net [researchgate.net]
- 9. Fermentation Strategies for Production of Pharmaceutical Terpenoids in Engineered Yeast - PMC [pmc.ncbi.nlm.nih.gov]
